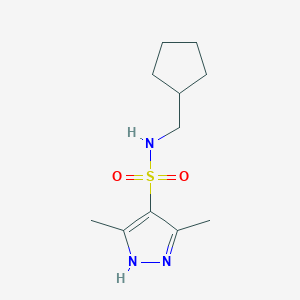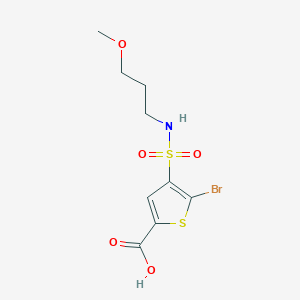![molecular formula C15H13ClFNO B7541366 N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. This compound was first synthesized in the year 1996 by Abbott Laboratories. ABT-594 has been found to be a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is known to play a key role in modulating pain perception in the body.
作用機序
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide acts as an agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the central nervous system and is involved in the modulation of pain perception. Activation of this receptor leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to play a key role in pain modulation. N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to be highly selective for this receptor, which makes it a potent analgesic.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine, which is known to play a key role in the reward pathway in the brain. N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has also been found to increase the release of serotonin and norepinephrine, which are known to play a key role in pain modulation. Additionally, N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to have anti-inflammatory properties, which further enhances its analgesic effects.
実験室実験の利点と制限
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has a number of advantages for lab experiments. It is highly selective for the α4β2 nicotinic acetylcholine receptor, which makes it a potent analgesic. Additionally, N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to be effective in reducing neuropathic pain, which is a type of chronic pain that is difficult to treat with conventional analgesics. However, there are also limitations to the use of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, the high potency of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide may make it difficult to accurately dose in lab experiments.
将来の方向性
There are a number of future directions for research on N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide. One area of research is the development of novel analogs of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide that may have improved potency and selectivity for the α4β2 nicotinic acetylcholine receptor. Additionally, research is needed to better understand the mechanisms of action of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide and its effects on neurotransmitter release. Another area of research is the development of new delivery methods for N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide, such as transdermal patches, which may improve its efficacy and reduce side effects. Finally, research is needed to better understand the long-term effects of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide on the body and its potential for addiction.
合成法
The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with 3-chlorophenethylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to reduce the ketone group, which leads to the formation of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide. This synthesis method has been found to be efficient and yields high purity N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been extensively studied for its analgesic properties. It has been found to be effective in reducing pain in animal models of acute and chronic pain. N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has also been found to be effective in reducing neuropathic pain, which is a type of chronic pain that is difficult to treat with conventional analgesics. Additionally, N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to have anti-inflammatory properties, which further enhances its analgesic effects.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-13-3-1-2-11(10-13)8-9-18-15(19)12-4-6-14(17)7-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNPXKGWLIBELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)





![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)